(4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamine
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Overview
Description
(4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamine: is a chemical compound that features an imidazole ring substituted with a methanamine group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine.
Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Introduction of Methanamine Group: The methanamine group can be added through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole ring or the methanamine group, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic ring.
Scientific Research Applications
(4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamine: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(4-(3-Methoxyphenyl)thiazol-2-yl)methanamine: Similar structure but with a thiazole ring instead of an imidazole ring.
3-Methoxyphenethylamine: Similar methoxyphenyl group but with an ethylamine side chain.
4-Methoxybenzylamine: Contains a methoxyphenyl group with a benzylamine side chain.
Uniqueness
- The presence of both the imidazole ring and the methoxyphenyl group in (4-(3-Methoxyphenyl)-1H-imidazol-2-YL)methanamine provides unique chemical properties and potential biological activities that are distinct from its analogs.
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
[5-(3-methoxyphenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c1-15-9-4-2-3-8(5-9)10-7-13-11(6-12)14-10/h2-5,7H,6,12H2,1H3,(H,13,14) |
InChI Key |
KQKGNSGBFGIRFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(N2)CN |
Origin of Product |
United States |
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